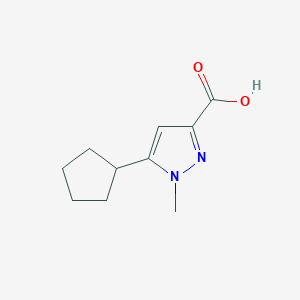

5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

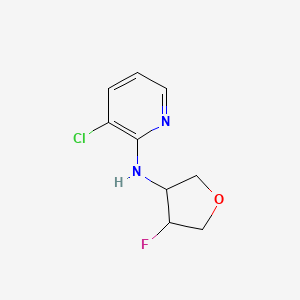

“5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C10H14N2O2 . It has a molecular weight of 194.23 .

Synthesis Analysis

The synthesis of pyrazole derivatives is a significant area of organic chemistry due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Molecular Structure Analysis

The molecular structure of “this compound” includes a cyclopentyl group attached to the 5-position of a pyrazole ring, which also carries a methyl group at the 1-position and a carboxylic acid group at the 3-position .

Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo [3 + 2] cycloaddition reactions with terminal alkynes to form new pyrazoles . They can also participate in one-pot condensations with ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can be oxidized to form a wide variety of pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 194.23, and it appears as a powder . The compound has a melting point range of 123-128°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research on related pyrazole compounds emphasizes advancements in synthetic methodologies. For instance, the synthesis of 1-methyl-pyrazole-3-carboxylic acid demonstrates the optimization of reaction conditions, showcasing techniques that could be applied to synthesize structurally similar compounds like "5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid" (Duan Yuan-fu, 2011).

Pharmacological Intermediates

Studies on pyrazole derivatives highlight their role as pharmaceutical intermediates. For example, the analysis of plasma concentration of DAAO inhibitors suggests the relevance of pyrazole compounds in modifying pharmacokinetics, indicating potential pharmacological applications (N. Haruta et al., 2011).

Chemical Reactions and Mechanisms

Research into the cyclocondensation reactions of aminopyrazoles with various acids and aldehydes sheds light on the synthesis of pyrazolopyridines and related compounds, offering insights into the chemical behavior and potential reactivity of pyrazole-based acids (V. A. Chebanov et al., 2007).

Antimicrobial Applications

The study of metal complexes of methylpyrazole carboxylic acids has revealed significant antimicrobial activity, suggesting potential for developing new antimicrobial agents (Ananyakumari Santra et al., 2018).

Wirkmechanismus

While the specific mechanism of action for “5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid” is not mentioned in the search results, it’s worth noting that pyrazole derivatives are often studied for their biological activities. For example, 3-Methylpyrazole-5-carboxylic acid is known to be a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .

Zukünftige Richtungen

The future directions for “5-Cyclopentyl-1-methylpyrazole-3-carboxylic acid” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. Pyrazole derivatives are a significant area of research in organic chemistry due to their versatility and potential for various applications in fields such as biological, physical-chemical, material science, and industrial fields .

Eigenschaften

IUPAC Name |

5-cyclopentyl-1-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12-9(7-4-2-3-5-7)6-8(11-12)10(13)14/h6-7H,2-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEXUVGWEXTESN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,3-Dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2636359.png)

![2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2636361.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2636362.png)

![N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2636364.png)

![Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate;hydrochloride](/img/structure/B2636375.png)

![8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2636376.png)